molecular formula C29H23NO5 B11028048 3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11028048
M. Wt: 465.5 g/mol
InChI Key: YZLMQFDOSNTTNR-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spirocyclic structure This compound is characterized by its fused ring system, which includes a furo[3,4-c]pyrrole and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylacetic acid and a suitable indene derivative, the compound can be synthesized through a series of condensation, cyclization, and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological activities. Its complex structure might interact with biological targets in unique ways, making it a candidate for drug discovery and development. Studies could focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity could make it useful in the production of polymers, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings might allow the compound to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,2’-pyrrolidine]: Another spirocyclic compound with a similar core structure but different substituents.

    Furo[3,4-c]pyrrole Derivatives: Compounds with the same furo[3,4-c]pyrrole moiety but different attached groups.

    Phenylethyl Substituted Indenes: Indene derivatives with phenylethyl groups, differing in the position and nature of other substituents.

Uniqueness

What sets 3-(4-methylphenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone apart is its specific combination of substituents and the resulting spirocyclic structure

Properties

Molecular Formula

C29H23NO5

Molecular Weight

465.5 g/mol

IUPAC Name

1-(4-methylphenyl)-5-(2-phenylethyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C29H23NO5/c1-17-11-13-19(14-12-17)24-22-23(28(34)30(27(22)33)16-15-18-7-3-2-4-8-18)29(35-24)25(31)20-9-5-6-10-21(20)26(29)32/h2-14,22-24H,15-16H2,1H3

InChI Key

YZLMQFDOSNTTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CCC4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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